molecular formula C5H4BrN5 B2718447 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine CAS No. 1556311-09-1

6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine

Cat. No.: B2718447
CAS No.: 1556311-09-1
M. Wt: 214.026
InChI Key: CGAXQOVMGHKWMA-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by the presence of a bromine atom at the 6th position of the triazolo[1,5-A]pyrimidine ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the target compound . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-assisted synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazolo[1,5-A]pyrimidines and fused heterocyclic compounds .

Comparison with Similar Compounds

Comparison: 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is unique due to its specific substitution pattern and the resulting biological activities. Compared to its analogs, it exhibits distinct enzyme inhibition profiles and potential therapeutic applications .

Biological Activity

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5_5H4_4BrN5_5
  • CAS Number : 1556311-09-1
  • Molecular Weight : 211.00 g/mol
  • Structure : The compound features a triazole ring fused with a pyrimidine moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The following table summarizes key findings regarding their antiproliferative effects across various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
H12MGC-8033.91Induces apoptosis and G2/M phase arrest
Compound 2HCT-1160.53Tubulin polymerization inhibitor
Compound 4MGC-8032.1LSD1/KDM1A inhibitor
Compound 6nA5495.9Induces apoptosis; S-phase cell cycle arrest

The biological activity of these compounds is linked to their ability to inhibit key signaling pathways involved in cancer progression:

  • ERK Signaling Pathway : Compounds have been shown to inhibit phosphorylation levels of ERK1/2 and related proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Tubulin Polymerization : Certain derivatives act as inhibitors of tubulin polymerization, disrupting mitotic spindle formation and inducing cell cycle arrest .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study reported its effectiveness against Enterococcus faecium, a significant pathogen in healthcare settings:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Triazolo derivativeEnterococcus faeciumSpecific MIC values not detailed

This compound exhibited narrow-spectrum antibacterial properties, indicating its potential for further development as an antimicrobial agent .

Case Study 1: Cancer Cell Lines

A study evaluated the antiproliferative effects of several derivatives against human cancer cell lines including MCF-7 (breast), A549 (lung), and HCT-116 (colon). The most potent compound showed an IC50_{50} value of 0.53 µM against HCT-116 cells, indicating strong cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of various triazolo derivatives and their antibacterial efficacy against the ESKAPE pathogens. The results indicated that certain derivatives had significant inhibitory effects on Enterococcus faecium infections .

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAXQOVMGHKWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556311-09-1
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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